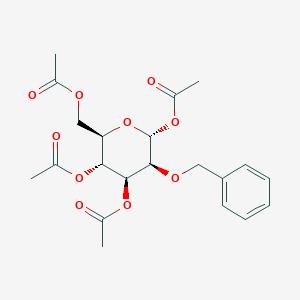

2-O-BENZYL-1,3,4,6-TETRA-O-ACETYL-alpha-D-MANNOPYRANOSE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R,3R,4S,5S,6R)-3,4,6-triacetyloxy-5-phenylmethoxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O10/c1-12(22)26-11-17-18(28-13(2)23)19(29-14(3)24)20(21(31-17)30-15(4)25)27-10-16-8-6-5-7-9-16/h5-9,17-21H,10-11H2,1-4H3/t17-,18-,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLYXGZTYODRENV-MJCUULBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-O-benzyl-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose chemical properties

An In-depth Technical Guide to 2-O-benzyl-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose

Introduction: A Cornerstone for Complex Carbohydrate Synthesis

In the intricate field of glycoscience, the strategic use of selectively protected monosaccharide building blocks is paramount for the successful synthesis of complex oligosaccharides and glycoconjugates. 2-O-benzyl-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose is a pivotal intermediate, engineered for its unique reactivity and stereodirecting properties. Its structure is purpose-built: the acetyl groups at positions 1, 3, 4, and 6 offer temporary protection and enhance solubility, while the α-anomeric acetate serves as a versatile leaving group. Critically, the benzyl ether at the C-2 position acts as a non-participating protecting group. This feature is the key to overcoming one of the most persistent challenges in carbohydrate chemistry: the stereoselective formation of β-mannosidic linkages. This guide provides an in-depth analysis of the chemical properties, synthesis, and strategic applications of this essential glycosyl donor precursor.

Physicochemical and Handling Properties

Proper characterization and handling are fundamental to the successful application of any chemical reagent. The key properties of 2-O-benzyl-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose are summarized below.

| Property | Value | Source(s) |

| CAS Number | 80779-87-9 | |

| Molecular Formula | C₂₁H₂₆O₁₀ | |

| Molecular Weight | 442.43 g/mol | |

| Appearance | Typically a white to off-white solid or syrup | Inferred from similar compounds |

| Storage Temperature | 4°C | |

| Solubility | Soluble in common organic solvents like CH₂Cl₂, CHCl₃, EtOAc | Inferred from structure |

Strategic Synthesis of the Building Block

The synthesis of 2-O-benzyl-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose requires a multi-step pathway involving strategic protection and deprotection of the hydroxyl groups of D-mannose. While numerous variations exist, a common and logical approach is outlined below. The causality behind this strategy lies in differentiating the reactivity of the C-2 hydroxyl from the others to achieve selective benzylation.

Conceptual Synthesis Workflow

The following diagram illustrates a logical pathway for the synthesis, starting from a common mannose derivative. This approach leverages the formation of a cyclic acetal to protect C-4 and C-6, allowing for differentiation of the remaining hydroxyls.

An In-depth Technical Guide to 2-O-benzyl-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose (CAS: 80779-87-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of a Selectively Protected Mannose Donor

In the intricate field of glycoscience, the controlled assembly of complex oligosaccharides and glycoconjugates is paramount. The biological significance of these molecules, ranging from cell-cell recognition to viral and bacterial pathogenesis, drives the demand for sophisticated synthetic strategies. At the heart of these strategies lies the glycosylation reaction, a process whose stereochemical outcome is dictated by the subtle interplay of protecting groups on the glycosyl donor. 2-O-benzyl-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose emerges as a key player in this context. Its unique arrangement of a persistent benzyl ether at the C-2 position and participating acetyl groups at other positions makes it a valuable precursor, particularly in the challenging synthesis of β-mannosidic linkages. This guide provides a comprehensive overview of its chemical properties, synthesis, and strategic applications, offering field-proven insights for professionals in chemical biology and drug discovery.

Physicochemical and Structural Properties

2-O-benzyl-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose is a synthetic, protected monosaccharide derivative. The strategic placement of its protecting groups is central to its utility in chemical synthesis.

| Property | Value |

| CAS Number | 80779-87-9 |

| Molecular Formula | C₂₁H₂₆O₁₀ |

| Molecular Weight | 438.43 g/mol |

| Appearance | Typically a white to off-white solid or crystalline powder |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in alcohols and insoluble in water. |

| Storage Conditions | Store in a cool, dry, and well-ventilated area away from incompatible materials. Recommended storage temperature is 2-8°C. |

The structure features an α-anomeric configuration. The hydroxyl group at C-2 is protected by a benzyl ether, a group known for its stability under a wide range of reaction conditions and its influence on the stereochemical outcome of glycosylation reactions. The remaining hydroxyl groups at C-1, C-3, C-4, and C-6 are protected as acetate esters. These acetyl groups can participate in the glycosylation reaction, influencing the formation of the glycosidic bond.

Synthesis and Spectroscopic Characterization

The synthesis of 2-O-benzyl-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose is a multi-step process that requires careful control of protecting group chemistry. While a definitive, publicly available, step-by-step protocol is not readily found in the primary literature, the synthesis can be conceptually approached through the selective benzylation of a suitably protected mannose derivative. A plausible synthetic route is outlined below.

Conceptual Synthetic Workflow

The synthesis would likely start from a readily available mannose derivative, such as methyl α-D-mannopyranoside or 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose. The key challenge is the selective protection of the C-2 hydroxyl group.

Caption: Conceptual workflow for the synthesis of the title compound.

Detailed Protocol (Hypothetical):

A common strategy for selective C-2 benzylation involves the formation of an orthoester at the anomeric position, which then allows for selective deacetylation at C-2, followed by benzylation.

-

Peracetylation: D-mannose is first peracetylated using acetic anhydride in the presence of a catalyst (e.g., iodine or a Lewis acid) to yield penta-O-acetyl-D-mannopyranose.

-

Formation of Acetobromomannose: The peracetylated mannose is then treated with HBr in acetic acid to form 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide.

-

Orthoester Formation: The acetobromomannose is reacted with an alcohol (e.g., ethanol) in the presence of a non-nucleophilic base (e.g., 2,4,6-collidine) to form a 1,2-orthoester.

-

Hydrolysis of Orthoester: The orthoester is then carefully hydrolyzed with aqueous acid to yield 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose, which has a free hydroxyl group at the C-2 position.[1]

-

Benzylation: The free C-2 hydroxyl group is then benzylated using benzyl bromide and a base such as sodium hydride in an aprotic solvent like DMF. This step requires careful control to avoid side reactions.

-

Anomerization and Acetylation: The resulting β-anomer would then need to be converted to the desired α-anomer, potentially through anomerization followed by acetylation of the anomeric hydroxyl group.

Spectroscopic Characterization

While a specific, published spectrum for this exact compound is elusive in readily available literature, the expected spectroscopic data can be inferred from the analysis of its structural components and related compounds.

-

¹H NMR: The spectrum would be complex but should show characteristic signals for the anomeric proton (H-1) in the α-configuration, typically as a doublet with a small coupling constant (J₁,₂ ≈ 1-3 Hz) at around δ 6.0-6.3 ppm. The benzyl group would show aromatic protons between δ 7.2-7.4 ppm and a benzylic CH₂ group as two doublets around δ 4.5-4.9 ppm. Four distinct singlets for the acetyl methyl groups would be expected between δ 1.9-2.2 ppm. The remaining pyranose ring protons would appear as a complex multiplet pattern between δ 3.8-5.5 ppm.

-

¹³C NMR: The anomeric carbon (C-1) would appear around δ 90-95 ppm. The carbonyl carbons of the four acetyl groups would be in the δ 169-171 ppm region. The benzylic carbon would be around δ 72-75 ppm, and the aromatic carbons of the benzyl group would be in the δ 127-138 ppm range. The remaining pyranose ring carbons would be found between δ 60-80 ppm.

-

IR Spectroscopy: Characteristic absorption bands would include strong C=O stretching from the acetate groups around 1740-1760 cm⁻¹, C-O stretching in the fingerprint region (1000-1300 cm⁻¹), and aromatic C-H and C=C stretching from the benzyl group.

-

Mass Spectrometry: The mass spectrum (e.g., ESI-MS) should show a peak corresponding to the molecular ion [M+Na]⁺ or [M+H]⁺.

Role in Stereoselective Glycosylation: The Challenge of β-Mannosylation

The synthesis of β-mannosides is one of the most challenging tasks in carbohydrate chemistry. The anomeric effect and the steric hindrance from the axial C-2 substituent both favor the formation of the α-glycosidic bond. The use of a non-participating protecting group at the C-2 position, such as a benzyl ether, is a key strategy to circumvent the formation of a 1,2-dioxolenium ion intermediate that would lead to the 1,2-trans-glycoside (the α-anomer in the case of mannose).

The Influence of the 2-O-Benzyl Group

The 2-O-benzyl group is considered a "non-participating" group, meaning it does not form a covalent bond with the anomeric center during the glycosylation reaction. This allows for the possibility of an Sₙ2-type displacement at the anomeric carbon, which would lead to the desired β-mannoside. However, the outcome is highly dependent on the reaction conditions, the nature of the glycosyl acceptor, and the other protecting groups on the donor.

Caption: General pathway for glycosylation using a 2-O-benzyl protected mannosyl donor.

The presence of a 4,6-O-benzylidene acetal in conjunction with a 2-O-benzyl group has been shown to significantly favor the formation of β-mannosides. This is attributed to the conformational rigidity imposed by the benzylidene ring, which can lead to a preferred trajectory for the incoming nucleophile to attack the β-face of the intermediate oxocarbenium ion.

Applications in Research and Drug Development

2-O-benzyl-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose serves as a versatile intermediate in the synthesis of various biologically relevant molecules.

Precursor for Glycosyl Donors

The primary application of this compound is as a precursor to more reactive glycosyl donors. The anomeric acetate can be converted into a better leaving group, such as a bromide or a trichloroacetimidate, to facilitate glycosylation reactions. For instance, it is used to create bromides for the preparation of β-mannosides.[2]

Synthesis of Biologically Active Oligosaccharides

Mannose-containing oligosaccharides are crucial components of N-glycans on the surface of many viruses and bacteria, as well as on human glycoproteins. The ability to synthesize these structures is essential for the development of vaccines, diagnostics, and therapeutics. This protected mannose derivative can be a key building block in the convergent synthesis of such complex oligosaccharides.

Tool for Glycosidase Research

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds and are involved in a wide range of biological processes. Synthetic, protected sugars like 2-O-benzyl-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose can be used to synthesize specific substrates for these enzymes.[3] By designing and creating tailored substrates, researchers can investigate the catalytic mechanisms and substrate specificity of glycosidases, which can be targets for drug development in areas like viral infections and metabolic diseases.

Intermediate in Natural Product Synthesis

Many natural products possess complex carbohydrate moieties that are essential for their biological activity. This compound can serve as a synthetic intermediate for the sugar portion of such natural products.[3] The protecting groups allow for the selective modification of the sugar before it is coupled to the aglycone part of the natural product.

Safety and Handling

As a laboratory chemical, 2-O-benzyl-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4]

-

Handling: Handle in a well-ventilated place. Avoid the formation of dust and aerosols. Use non-sparking tools and take measures to prevent electrostatic discharge.[4]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[4]

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. Do not induce vomiting.

-

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion and Future Outlook

2-O-benzyl-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose is more than just a protected sugar; it is a strategic tool for synthetic chemists. Its value lies in the specific arrangement of its protecting groups, which provides a handle for tackling one of the most persistent challenges in carbohydrate chemistry: the stereoselective synthesis of β-mannosides. As our understanding of the roles of complex carbohydrates in health and disease continues to grow, the demand for versatile and reliable building blocks like this one will only increase. Future research will likely focus on refining the synthesis of this and related donors to be more efficient and scalable, as well as on expanding their application in the synthesis of novel glycotherapeutics and probes for chemical biology. The insights provided in this guide aim to equip researchers and drug development professionals with the foundational knowledge to effectively utilize this important molecule in their endeavors.

References

-

Chem-Impex. (n.d.). 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose. Retrieved from [Link]

-

SJZ Chem-Pharm Co., Ltd. (n.d.). 2-O-Benzyl-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose. Retrieved from [Link]

-

Tantry, S. J., et al. (2025). Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG. Indian Journal of Nuclear Medicine. Retrieved from [Link]

-

Traxal Technologies. (n.d.). 2-O-Benzyl-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose. Retrieved from [Link]

-

Wang, Z. D., et al. (2010). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Molecules, 15(1), 374-384. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of 2-O-benzyl-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose

Introduction: The Imperative of Structural Integrity in Glycoscience

In the intricate world of carbohydrate chemistry, the precise three-dimensional arrangement of atoms within a molecule dictates its function. This is particularly true for selectively protected monosaccharides like 2-O-benzyl-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose , which serve as crucial building blocks in the synthesis of complex oligosaccharides, glycoconjugates, and carbohydrate-based therapeutics[1][2]. The strategic placement of the benzyl ether at the C-2 position and acetyl esters at C-1, C-3, C-4, and C-6 renders the molecule a versatile glycosyl donor. However, its utility is entirely dependent on the unambiguous confirmation of its structure. Any ambiguity, such as the misplacement of the benzyl group, could lead to the synthesis of incorrect complex carbohydrates, wasting valuable resources and derailing research objectives.

This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies employed to elucidate and confirm the structure of 2-O-benzyl-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose. We will delve into the logic behind the application of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to approach the structural verification of complex organic molecules.

The Analytical Strategy: A Multi-faceted Approach

The structure elucidation of a molecule with multiple stereocenters and functional groups necessitates a multi-pronged analytical strategy. No single technique can provide all the necessary information. Instead, we rely on the synergy between different spectroscopic methods to build a complete and self-validating picture of the molecule. Our approach is grounded in a logical progression of experiments, where the results of one technique inform the interpretation of the next.

Caption: High-level workflow for structure elucidation.

Part 1: Unveiling the Molecular Formula with Mass Spectrometry

The first step in any structure elucidation is to determine the molecular weight and elemental composition of the analyte. High-Resolution Mass Spectrometry (HRMS) is the ideal tool for this purpose.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for carbohydrate derivatives as it minimizes fragmentation. The sample is introduced into the mass spectrometer, where it is nebulized and ionized, typically forming protonated molecules ([M+H]^+) or sodium adducts ([M+Na]^+).

-

Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.

-

Data Analysis: The accurate mass of the most abundant ion is measured and used to calculate the elemental formula.

Expected Results and Interpretation

For 2-O-benzyl-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose (

| Ion | Calculated Exact Mass | Observed Mass (Hypothetical) |

| ([M+Na]^+) | 461.1424 | 461.1421 |

The observation of an ion with a mass-to-charge ratio (m/z) extremely close to the calculated value for the sodium adduct provides strong evidence for the proposed molecular formula,

Part 2: Probing the Core Structure with 1D NMR Spectroscopy

One-dimensional NMR spectroscopy provides foundational information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule.

¹H NMR Spectroscopy: A First Look at the Proton Environment

The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (which indicate the electronic environment), their integration (the number of protons in each environment), and their coupling patterns (which provide information about adjacent protons).

Expected ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |

| ~7.35-7.25 | m | 5H | Ar-H | Typical chemical shift for aromatic protons of a benzyl group. |

| ~6.05 | d (J ≈ 1.8 Hz) | 1H | H -1 | Anomeric proton in α-mannopyranosides typically appears downfield. The small coupling constant (J1,2) is characteristic of the axial-equatorial relationship between H-1 and H-2 in the α-anomer of mannose.[3] |

| ~5.40 | dd (J ≈ 3.3, 1.8 Hz) | 1H | H -3 | Acetylation at C-3 causes a downfield shift. It is coupled to H-2 and H-4. |

| ~5.30 | t (J ≈ 9.8 Hz) | 1H | H -4 | Acetylation at C-4 results in a downfield shift. The large coupling constant suggests a trans-diaxial relationship with H-5. |

| ~4.70, 4.50 | d (J ≈ 12.0 Hz) | 2H | -O-CH₂ -Ph | The two protons of the benzyl methylene group are diastereotopic and appear as a pair of doublets (an AB quartet). |

| ~4.30 | dd (J ≈ 12.2, 5.0 Hz) | 1H | H -6a | Protons on the acetylated C-6 are shifted downfield and are coupled to H-6b and H-5. |

| ~4.15 | dd (J ≈ 12.2, 2.5 Hz) | 1H | H -6b | Coupled to H-6a and H-5. |

| ~4.00 | ddd (J ≈ 9.8, 5.0, 2.5 Hz) | 1H | H -5 | This proton is coupled to H-4, H-6a, and H-6b. |

| ~3.90 | dd (J ≈ 3.3, 1.8 Hz) | 1H | H -2 | The presence of the electron-withdrawing benzyl group at C-2 shifts this proton downfield relative to an acetylated hydroxyl. It is coupled to H-1 and H-3. |

| ~2.15, 2.10, 2.05, 2.00 | 4 x s | 12H | 4 x -OCOCH₃ | Four distinct singlets in the characteristic region for acetyl methyl protons, confirming the presence of four acetyl groups.[4] |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.

Expected ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |

| ~170.5, 170.0, 169.8, 169.5 | 4 x -OC OCH₃ | Carbonyl carbons of the four acetyl groups. |

| ~137.5 | Ar-C (quat) | Quaternary aromatic carbon of the benzyl group. |

| ~128.5, 128.0, 127.8 | Ar-C H | Aromatic carbons of the benzyl group. |

| ~97.5 | C -1 | Anomeric carbon, typically found in this region for α-mannopyranosides. |

| ~78.0 | C -2 | Carbon bearing the benzyl ether. |

| ~72.0 | -O-C H₂-Ph | Methylene carbon of the benzyl group. |

| ~71.0 | C -5 | Ring carbon. |

| ~69.0 | C -3 | Ring carbon. |

| ~66.0 | C -4 | Ring carbon. |

| ~62.5 | C -6 | Exocyclic methylene carbon. |

| ~21.0, 20.9, 20.8, 20.7 | 4 x -OCOCH₃ | Methyl carbons of the four acetyl groups. |

Part 3: Assembling the Puzzle with 2D NMR Spectroscopy

While 1D NMR provides a list of ingredients, 2D NMR reveals how they are connected. For this molecule, COSY, HSQC, and HMBC experiments are indispensable.[5]

Caption: The logical flow of 2D NMR experiments.

COSY (Correlation Spectroscopy): Tracing the Proton Network

The COSY experiment identifies protons that are spin-spin coupled, typically those separated by two or three bonds. This allows us to trace the proton connectivity around the pyranose ring.

Experimental Protocol: ¹H-¹H COSY

-

A standard COSY pulse sequence is applied.

-

The resulting 2D spectrum displays the ¹H NMR spectrum along both axes.

-

Off-diagonal cross-peaks indicate coupling between two protons.

Interpretation of Key COSY Correlations:

-

A cross-peak between the anomeric proton (H-1 at ~6.05 ppm) and H-2 (~3.90 ppm) confirms their adjacency.

-

Following the chain, a cross-peak will be observed between H-2 and H-3 (~5.40 ppm).

-

Continuing, H-3 will show a correlation to H-4 (~5.30 ppm).

-

H-4 will correlate with H-5 (~4.00 ppm).

-

Finally, H-5 will show cross-peaks to the two C-6 protons, H-6a (~4.30 ppm) and H-6b (~4.15 ppm).

This sequential connectivity walk from H-1 to H-6 confirms the integrity of the mannopyranose ring system.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment correlates protons directly to the carbon atom to which they are attached (a one-bond correlation).[6] This is a powerful tool for definitively assigning the carbon signals based on the already assigned proton signals.

Experimental Protocol: ¹H-¹³C HSQC

-

A standard HSQC pulse sequence is applied.

-

The resulting 2D spectrum has the ¹H spectrum on one axis and the ¹³C spectrum on the other.

-

Each cross-peak indicates a direct bond between a proton and a carbon.

Interpretation of Key HSQC Correlations:

| Proton (¹H) Signal | Correlated Carbon (¹³C) Signal | Assignment Confirmed |

| H-1 (~6.05 ppm) | ~97.5 ppm | C-1 |

| H-2 (~3.90 ppm) | ~78.0 ppm | C-2 |

| H-3 (~5.40 ppm) | ~69.0 ppm | C-3 |

| H-4 (~5.30 ppm) | ~66.0 ppm | C-4 |

| H-5 (~4.00 ppm) | ~71.0 ppm | C-5 |

| H-6a/b (~4.30/4.15 ppm) | ~62.5 ppm | C-6 |

| -O-CH₂-Ph (~4.70, 4.50 ppm) | ~72.0 ppm | Benzyl CH₂ |

| Acetyl CH₃ (~2.15-2.00 ppm) | ~21.0-20.7 ppm | Acetyl CH₃ |

HMBC (Heteronuclear Multiple Bond Correlation): The Final Piece of the Puzzle

The HMBC experiment is arguably the most critical for this specific molecule. It reveals correlations between protons and carbons that are separated by two or three bonds. This long-range information is used to place the substituents (benzyl and acetyl groups) at their correct positions.[6]

Experimental Protocol: ¹H-¹³C HMBC

-

A standard HMBC pulse sequence is applied, optimized for a J-coupling of around 8 Hz to detect typical 2- and 3-bond correlations.

-

The resulting 2D spectrum correlates ¹H and ¹³C signals over longer ranges.

Interpretation of Key HMBC Correlations:

The crucial correlations are those that link the protons of the substituents to the carbons of the pyranose ring.

-

Locating the Benzyl Group: The methylene protons of the benzyl group (-O-CH₂ -Ph at ~4.70 and 4.50 ppm) will show a three-bond correlation to C-2 of the mannose ring (~78.0 ppm). This is the definitive piece of evidence that the benzyl group is attached to the C-2 oxygen.

-

Locating the Acetyl Groups:

-

The anomeric proton H-1 (~6.05 ppm) will show a three-bond correlation to the carbonyl carbon of the C-1 acetyl group (~169.5 ppm).

-

H-3 (~5.40 ppm) will show a correlation to the carbonyl carbon of the C-3 acetyl group (~170.0 ppm).

-

H-4 (~5.30 ppm) will show a correlation to the carbonyl carbon of the C-4 acetyl group (~170.5 ppm).

-

The C-6 protons, H-6a/b (~4.30/4.15 ppm), will show a correlation to the carbonyl carbon of the C-6 acetyl group (~169.8 ppm).

-

Caption: Diagram of key HMBC correlations confirming substituent positions.

Conclusion: A Self-Validating Structural Proof

By systematically applying a suite of modern spectroscopic techniques, we have constructed an unassailable case for the structure of 2-O-benzyl-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose. HRMS confirmed the elemental formula. ¹H and ¹³C NMR identified all the constituent parts of the molecule. COSY mapped the proton connectivity of the pyranose core. HSQC linked each proton to its directly attached carbon, allowing for confident assignment of the carbon skeleton. Finally, and most critically, HMBC provided the long-range correlations that unambiguously placed the benzyl group at the C-2 position and the four acetyl groups at C-1, C-3, C-4, and C-6. Each piece of data cross-validates the others, creating a robust and trustworthy structural assignment essential for its application in synthetic carbohydrate chemistry.

References

-

ResearchGate. (n.d.). One-and two-dimensional COSY 1 H NMR spectra of the major acetylated... Retrieved from [Link]

-

Complex Carbohydrate Research Center, UGA. (n.d.). Techniques. Retrieved from [Link]

-

Columbia University. (n.d.). HSQC and HMBC. Retrieved from [Link]

-

Bubb, W. A. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Magnetic Resonance, 19A(1), 1-19. Available at: [Link]

Sources

1H NMR spectrum of 2-O-benzyl-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose

An In-depth Guide to the ¹H NMR Spectrum of 2-O-benzyl-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose

Introduction: Decoding Complexity in Carbohydrate Chemistry

In the intricate field of carbohydrate chemistry, the strategic use of protecting groups is paramount for achieving regioselective synthesis of complex oligosaccharides and glycoconjugates.[1][2] Among the vast arsenal of available protecting groups, benzyl ethers and acetyl esters are foundational tools, each imparting distinct electronic and steric properties that profoundly influence reactivity and stereochemical outcomes.[3][4] The benzyl group, an electron-donating ether, is prized for its stability across a wide range of reaction conditions, while the electron-withdrawing acetyl group can modulate reactivity and direct stereochemistry through neighboring group participation.[3][4]

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of a key synthetic intermediate, 2-O-benzyl-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose . As a senior application scientist, my aim is to move beyond a simple peak list, offering instead a causal explanation for the observed chemical shifts and coupling constants. We will explore how the interplay of stereochemistry and protecting groups is reflected in the NMR spectrum, providing researchers and drug development professionals with the expertise to confidently interpret this data. The structural elucidation of such molecules is critical, and NMR spectroscopy serves as the most powerful tool for this purpose, offering unambiguous insights into configuration, conformation, and purity.[5][6]

Molecular Structure and Conformational Insights

The structure of 2-O-benzyl-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose features a pyranose ring with a specific arrangement of bulky substituents. D-mannose derivatives typically adopt a stable ⁴C₁ chair conformation in solution.[6] In this conformation for the α-anomer, the anomeric proton (H-1) is in an axial orientation, while the substituent at C-2 (the O-benzyl group) is in an equatorial position. This axial-equatorial relationship between H-1 and H-2 is a cornerstone of its spectral signature.

The presence of four electron-withdrawing acetyl groups generally leads to a downfield shift of the attached ring protons (H-1, H-3, H-4, H-6) compared to their unprotected counterparts. Conversely, the O-benzyl group at C-2, while sterically demanding, has a less pronounced electron-withdrawing effect than the acetyl esters. This unique substitution pattern creates a distinct electronic environment for each proton, resulting in a well-resolved and highly informative ¹H NMR spectrum.

Caption: Molecular structure of the target compound.

¹H NMR Spectrum: A Proton-by-Proton Interpretation

The ¹H NMR spectrum provides a detailed fingerprint of the molecule. The analysis below is based on spectra typically recorded in deuterated chloroform (CDCl₃).

Anomeric Proton (H-1)

-

Chemical Shift (δ): ~6.1 ppm. The H-1 proton is significantly deshielded due to two main factors: it is attached to the anomeric carbon (C-1), which is bonded to two oxygen atoms, and the adjacent O-acetyl group is strongly electron-withdrawing.

-

Multiplicity: Doublet (d).

-

Coupling Constant (³JH1,H2): 1.5–2.0 Hz. This small coupling constant is highly diagnostic for an α-manno configuration. It arises from the gauche (approximately 60°) dihedral angle between the axial H-1 and the equatorial H-2, as predicted by the Karplus relationship.[7]

Ring Proton (H-2)

-

Chemical Shift (δ): ~4.0-4.1 ppm. The chemical shift of H-2 is influenced by the adjacent anomeric center and the O-benzyl group.

-

Multiplicity: Doublet of doublets (dd). It couples to H-1 (³JH1,H2 ≈ 1.8 Hz) and H-3 (³JH2,H3 ≈ 3.5 Hz). The small H1-H2 coupling and slightly larger H2-H3 coupling (reflecting an equatorial-axial relationship) are characteristic.

Ring Proton (H-3)

-

Chemical Shift (δ): ~5.4 ppm. H-3 experiences significant deshielding from the O-acetyl group at C-3.

-

Multiplicity: Doublet of doublets (dd). It couples to H-2 (³JH2,H3 ≈ 3.5 Hz) and H-4 (³JH3,H4 ≈ 9.5-10.0 Hz). The large coupling to H-4 is indicative of a trans-diaxial relationship between these two protons.

Ring Proton (H-4)

-

Chemical Shift (δ): ~5.3 ppm. Similar to H-3, H-4 is deshielded by its corresponding O-acetyl group. Its signal often overlaps with other ring protons.

-

Multiplicity: Triplet (t) or doublet of doublets (dd). The apparent triplet arises when the coupling constants to H-3 and H-5 are nearly identical (³JH3,H4 ≈ ³JH4,H5 ≈ 9.5-10.0 Hz), which is expected for consecutive trans-diaxial arrangements.

Ring Proton (H-5)

-

Chemical Shift (δ): ~4.2-4.3 ppm. This proton is coupled to H-4 and the two diastereotopic H-6 protons.

-

Multiplicity: Doublet of doublets of doublets (ddd) or a more complex multiplet. It couples to H-4 (³JH4,H5 ≈ 9.8 Hz) and the two H-6 protons with different coupling constants (³JH5,H6a and ³JH5,H6b).

Exocyclic Protons (H-6a and H-6b)

-

Chemical Shift (δ): ~4.1-4.3 ppm. These protons are diastereotopic and thus have distinct chemical shifts and couplings. Their signals often appear in the same region as H-5.

-

Multiplicity: Each proton appears as a doublet of doublets. They are coupled to each other via a geminal coupling (²JH6a,H6b ≈ -12.0 Hz) and to H-5 via vicinal couplings (³JH5,H6a ≈ 2.5 Hz and ³JH5,H6b ≈ 5.5 Hz). The specific conformation of the hydroxymethyl group influences these values.[8][9]

Protecting Group Protons

-

Acetyl (CH₃): Four sharp singlets are observed in the upfield region, typically between δ 1.95 and 2.15 ppm . Each singlet integrates to three protons, corresponding to the four chemically non-equivalent acetyl groups.

-

Benzyl (Ar-H and CH₂):

-

Aromatic (Ar-H): A multiplet integrating to five protons is seen in the aromatic region, ~δ 7.25–7.40 ppm .

-

Methylene (Bn-CH₂): These two protons are diastereotopic due to the chiral environment of the pyranose ring. They appear as a pair of doublets (an AB quartet) around δ 4.6 and 4.8 ppm , with a geminal coupling constant (²J) of approximately -12.0 Hz.

-

Data Summary: Expected ¹H NMR Assignments

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-1 | ~6.1 | d | ³JH1,H2 = 1.5–2.0 |

| H-2 | ~4.0-4.1 | dd | ³JH1,H2 = 1.5–2.0; ³JH2,H3 = 3.5 |

| H-3 | ~5.4 | dd | ³JH2,H3 = 3.5; ³JH3,H4 = 9.5–10.0 |

| H-4 | ~5.3 | t or dd | ³JH3,H4 ≈ ³JH4,H5 ≈ 9.5–10.0 |

| H-5 | ~4.2-4.3 | m | ³JH4,H5 ≈ 9.8; ³JH5,H6a/b variable |

| H-6a, H-6b | ~4.1-4.3 | m | ²J6a,6b ≈ -12.0; ³JH5,H6a/b variable |

| Ar-H (Benzyl) | ~7.25-7.40 | m | - |

| CH₂ (Benzyl) | ~4.6, ~4.8 | ABq | ²J ≈ -12.0 |

| CH₃ (Acetyl x4) | ~1.95-2.15 | 4 x s | - |

Experimental Protocol: Acquiring a High-Quality Spectrum

This protocol outlines a self-validating system for obtaining a reliable ¹H NMR spectrum.

1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of 2-O-benzyl-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose. b. Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). c. Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition: a. Use a spectrometer with a field strength of 400 MHz or higher for optimal resolution. b. Tune and match the probe for the ¹H frequency. c. Shim the magnetic field to achieve high homogeneity, using the CDCl₃ lock signal. A resolution of <0.5 Hz on the TMS peak is desired. d. Set the spectral width to approximately 12-15 ppm. e. Use a standard 30° or 45° pulse angle. f. Set the acquisition time to at least 3-4 seconds and the relaxation delay to 2 seconds to ensure quantitative integration. g. Acquire 16 to 32 scans for a good signal-to-noise ratio.

3. Data Processing: a. Apply an exponential line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significant loss of resolution. b. Perform Fourier transformation. c. Phase the spectrum manually to achieve a flat baseline. d. Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm. e. Integrate all signals and normalize the integration values. f. Analyze the chemical shifts, multiplicities, and coupling constants. For complex multiplets, 2D NMR experiments like COSY and HSQC may be required for unambiguous assignment.

Caption: Workflow for NMR analysis.

Conclusion

The ¹H NMR spectrum of 2-O-benzyl-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose is rich with structural information. The key diagnostic signals for confirming the identity and stereochemistry of this molecule are the downfield anomeric proton (H-1) with its characteristically small ³JH1,H2 coupling constant (~1.8 Hz), the four distinct acetyl singlets, and the diastereotopic benzyl methylene protons appearing as an AB quartet. A thorough analysis of the chemical shifts and coupling patterns of all ring protons allows for complete assignment and conformational assessment. This guide provides the foundational expertise for researchers to confidently utilize NMR spectroscopy as a tool for validation in complex carbohydrate synthesis.

References

-

Hori, H., Nishida, Y., Ohrui, H., & Meguro, H. (n.d.). Conformational Analysis of Hydroxymethyl Group of D-Mannose Derivatives Using (6S)- and (6R)-(6-2H1)-D-Mannose. Journal of Carbohydrate Chemistry, 9(5). Available from: [Link][8]

-

Hori, H., Nishida, Y., Ohrui, H., & Meguro, H. (1990). Conformational Analysis of Hydroxymethyl Group of D-Mannose Derivatives Using (6S)- and (6R)-(6-2H1)-D-Mannose. ResearchGate. Available from: [Link][9]

-

Jiménez-Barbero, J., et al. (1995). Conformational study of the hydroxymethyl group in α-D-mannose derivatives. Carbohydrate Research, 271(1), 41-55. Available from: [Link][10]

-

Ushida, T., et al. (2017). Conformational Analysis of a High-Mannose-Type Oligosaccharide Displaying Glucosyl Determinant Recognised by Molecular Chaperones Using NMR-Validated Molecular Dynamics Simulation. ChemBioChem, 18(4), 396-401. Available from: [Link][5]

-

Frei, E., et al. (2020). NMR Spectroscopic Characterization of the C-Mannose Conformation in a Thrombospondin Repeat Using a Selective Labeling Approach. Angewandte Chemie International Edition, 59(36), 15732-15738. Available from: [Link][6]

-

Mishra, S. K., et al. (2022). Glycosidic α-linked mannopyranose disaccharides: an NMR spectroscopy and molecular dynamics simulation study employing additive and Drude polarizable force fields. Physical Chemistry Chemical Physics, 24(1), 123-137. Available from: [Link][11]

-

Das, P., & Jayaraman, N. (2007). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Molecules, 12(3), 605-623. Available from: [Link][12]

-

Wang, C.-C., et al. (2015). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 20(7), 12848-12884. Available from: [Link][1]

-

Wiley-VCH. (n.d.). Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. Available from: [Link][2]

-

Matin, M. M., et al. (2021). The Effects of Protecting and Acyl Groups on the Conformation of Benzyl α-L-rhamnopyranosides: An in Silico Study. ResearchGate. Available from: [Link][13]

-

Traxal Technologies. (n.d.). 2-O-Benzyl-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose. Traxal Technologies. Available from: [Link][14]

-

University of California, Davis. (n.d.). Coupling constants for 1H and 13C NMR. UC Davis Chemistry. Available from: [Link][7]

Sources

- 1. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Conformational Analysis of a High-Mannose-Type Oligosaccharide Displaying Glucosyl Determinant Recognised by Molecular Chaperones Using NMR-Validated Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NMR Spectroscopic Characterization of the C‐Mannose Conformation in a Thrombospondin Repeat Using a Selective Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rubingroup.org [rubingroup.org]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Glycosidic α-linked mannopyranose disaccharides: an NMR spectroscopy and molecular dynamics simulation study employing additive and Drude polarizable ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP05203B [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. traxtal.com [traxtal.com]

An In-depth Technical Guide to the ¹³C NMR Analysis of Acetylated Mannopyranose Derivatives

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of carbohydrates is a cornerstone of innovation. Among the arsenal of analytical techniques, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool for detailing the complex three-dimensional architecture of these molecules. This guide provides an in-depth exploration of the application of ¹³C NMR in the analysis of acetylated mannopyranose derivatives, offering both foundational principles and practical, field-proven insights.

The Significance of Acetylation and ¹³C NMR in Mannopyranose Analysis

Mannose, a C-2 epimer of glucose, is a fundamental component of numerous glycoproteins and glycolipids, playing a crucial role in biological processes such as cell recognition and immune response. To facilitate its analysis by NMR and other techniques, the hydroxyl groups of mannopyranose are often acetylated. This per-O-acetylation enhances solubility in common organic solvents like chloroform-d (CDCl₃) and removes the complexities of hydroxyl proton signals, allowing for a clearer interpretation of the carbon skeleton.

¹³C NMR spectroscopy is particularly adept at revealing the stereochemistry of mannopyranose derivatives. The chemical shift of each carbon atom is exquisitely sensitive to its local electronic environment, which is, in turn, dictated by the orientation of substituents and the overall conformation of the pyranose ring. This sensitivity allows for the unambiguous determination of the anomeric configuration (α or β) and the confirmation of the pyranose ring form.

Deciphering the ¹³C NMR Spectra of Per-O-acetylated D-Mannopyranose Anomers

The acetylation of D-mannose typically yields a mixture of the α and β anomers of D-mannopyranose pentaacetate. The ratio of these anomers can be influenced by the reaction conditions. For instance, acid-catalyzed acetylation often favors the formation of the α-anomer, while base-catalyzed reactions can lead to a higher proportion of the β-anomer.[1] Understanding the distinct ¹³C NMR spectral signatures of each anomer is paramount for accurate analysis.

Key Differentiating Features in the ¹³C NMR Spectrum:

-

The Anomeric Carbon (C-1): The most telling signal in the ¹³C NMR spectrum is that of the anomeric carbon. Due to the anomeric effect , which describes the thermodynamic preference for an axial orientation of an electronegative substituent at the anomeric center, the C-1 chemical shift of the α-anomer (with an axial O-acetyl group) is typically found at a lower field (further downfield) compared to the β-anomer (with an equatorial O-acetyl group). This stereoelectronic interaction involves the overlap of a lone pair of electrons on the ring oxygen with the σ* anti-bonding orbital of the C1-O1 bond, leading to a stabilization of the axial anomer.

-

Ring Carbons (C-2 to C-5): The chemical shifts of the other ring carbons are also influenced by the anomeric configuration, albeit to a lesser extent. The axial C-2 hydroxyl group in mannose and its derivatives results in characteristic chemical shifts. Upon acetylation, the relative orientations of the bulky acetyl groups introduce steric compression (γ-gauche effects), which can cause upfield shifts for carbons in a gauche arrangement with the acetyl group's carbonyl carbon.

-

The Exocyclic Carbon (C-6): The chemical shift of the C-6 carbon is generally less affected by the anomeric configuration but can be influenced by the overall conformation of the pyranose ring.

-

Carbonyl Carbons of Acetyl Groups: The carbonyl carbons of the five acetyl groups typically resonate in the range of 168-171 ppm. While often overlapping, subtle differences in their chemical shifts can sometimes provide additional structural information.

Table 1: Representative ¹³C NMR Chemical Shifts (ppm) for Per-O-acetylated D-Mannopyranose Anomers in CDCl₃

| Carbon | α-D-Mannopyranose Pentaacetate | β-D-Mannopyranose Pentaacetate |

| C-1 | ~91.8 | ~89.2 |

| C-2 | ~67.9 | ~69.3 |

| C-3 | ~69.9 | ~70.3 |

| C-4 | ~69.3 | ~67.9 |

| C-5 | ~70.3 | ~72.8 |

| C-6 | ~61.5 | ~61.5 |

| C=O | ~168-171 | ~168-171 |

| CH₃ | ~20-21 | ~20-21 |

Note: These are approximate chemical shift values. Actual values may vary slightly depending on the specific experimental conditions (e.g., concentration, temperature, and spectrometer frequency). The chemical shifts for the acetyl methyl groups are typically found in the 20-21 ppm region.

Experimental Protocols: A Self-Validating System

The integrity of the final ¹³C NMR data is intrinsically linked to the quality of the preceding experimental steps. The following protocols are designed to be self-validating, ensuring reproducibility and accuracy.

Per-O-acetylation of D-Mannose

This protocol is a standard method for the complete acetylation of mannopyranose. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

Methodology:

-

Dissolution: Dissolve D-mannose in pyridine in a round-bottom flask equipped with a magnetic stirrer. The flask should be cooled in an ice bath (0 °C). Pyridine acts as both a solvent and a base to neutralize the acetic acid byproduct.

-

Addition of Acetic Anhydride: Add acetic anhydride dropwise to the cooled solution with continuous stirring. Acetic anhydride is the acetylating agent.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up: Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.

-

Extraction: Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl) to remove pyridine, followed by a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine to remove residual water.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude acetylated mannopyranose.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the anomers if desired, or to simply remove any impurities.

Diagram 1: Workflow for the Per-O-acetylation of D-Mannose

A schematic overview of the acetylation process.

¹³C NMR Sample Preparation and Data Acquisition

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Methodology:

-

Sample Weighing: Accurately weigh approximately 20-50 mg of the purified acetylated mannopyranose derivative.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). CDCl₃ is a common choice due to its excellent solubilizing properties for acetylated carbohydrates.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Data Acquisition: Acquire the ¹³C NMR spectrum on a spectrometer operating at a suitable frequency (e.g., 100 or 125 MHz for ¹³C). Key acquisition parameters to consider include:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: A spectral width of approximately 200-220 ppm is sufficient to cover the entire range of carbon chemical shifts.

-

Acquisition Time: An acquisition time of 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2-5 seconds to allow for adequate relaxation of the carbon nuclei, particularly the quaternary carbonyl carbons.

-

Number of Scans: The number of scans will depend on the sample concentration and the spectrometer's sensitivity. Typically, several hundred to a few thousand scans may be required to achieve a good signal-to-noise ratio.

-

Diagram 2: ¹³C NMR Data Acquisition and Processing Pipeline

From sample preparation to final spectral analysis.

Advanced Considerations and Troubleshooting

-

Signal Assignment: For unambiguous assignment of all carbon signals, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. HSQC correlates each carbon with its directly attached proton(s), while HMBC reveals longer-range (2-3 bond) C-H correlations.

-

Solvent Effects: While CDCl₃ is standard, other deuterated solvents may be used depending on solubility or to resolve overlapping signals. Be aware that changing the solvent can induce small changes in chemical shifts.

-

Anomeric Mixture Analysis: When analyzing a mixture of anomers, the relative integration of the well-resolved anomeric carbon signals can be used to determine the α:β ratio.

Conclusion

¹³C NMR spectroscopy is an indispensable technique for the structural characterization of acetylated mannopyranose derivatives. By understanding the fundamental principles that govern the chemical shifts of the pyranose ring carbons, particularly the anomeric center, researchers can confidently determine the stereochemistry of these important molecules. The combination of robust experimental protocols and a thorough understanding of spectral interpretation, as outlined in this guide, provides a powerful framework for advancing research and development in carbohydrate chemistry and its applications in the life sciences.

References

- Perlin, A. S. (1963). The configuration of the anomeric carbon in mannopyranose derivatives. Canadian Journal of Chemistry, 41(2), 399-406.

- Bock, K., & Pedersen, C. (1983). ¹³C NMR spectroscopy of monosaccharides. Advances in Carbohydrate Chemistry and Biochemistry, 41, 27-66.

- Coxon, B. (1980). Nitrogen-15 and carbon-13 nuclear magnetic resonance spectroscopy of some N-acetyl-D-mannosamine derivatives.

- Ha, S. N., Giammona, D. A., Fields, M., & Brady, J. W. (1988). A molecular dynamics study of the anomeric effect in D-glucose.

- Poveda, A., & Jiménez-Barbero, J. (1998). NMR studies of carbohydrate-protein interactions. Chemical Society Reviews, 27(2), 133-143.

- Kirschning, A., Jesberger, M., & Schöning, K. U. (2001). Per-O-acetylation of carbohydrates using a new, highly efficient and mild catalyst system. Organic Letters, 3(22), 3623-3626.

- Stick, R. V. (2001). Carbohydrates: The Sweet Molecules of Life. Academic Press.

- Zhu, X., & Schmidt, R. R. (2009). New principles for glycoside-bond formation.

- Ardá, A., & Jiménez-Barbero, J. (2012). NMR analysis of carbohydrate recognition. Annual Review of Biophysics, 41, 171-193.

-

Anomeric Distribution of Sugar Acetates Synthesized via Peracetylation of Monosaccharides under Acidic and Basic Conditions. (2020). Asian Journal of Chemistry, 32(11), 2821-2824. [Link]

Sources

A Technical Guide to the Physicochemical Properties and Applications of Benzylated Mannose Compounds

Introduction: The Strategic Importance of Benzylated Mannose in Modern Glycoscience

Mannose, a C-2 epimer of glucose, is a fundamentally important monosaccharide, playing a critical role in glycoprotein synthesis, immune regulation, and various intercellular communication pathways.[1][2] To harness its potential in the synthesis of complex glycoconjugates and targeted therapeutics, chemists must employ a robust strategy of protecting its multiple hydroxyl groups. Among the arsenal of available protecting groups, the benzyl ether stands out for its unique combination of stability and predictable reactivity.

This guide provides an in-depth exploration of the physical and chemical properties of benzylated mannose compounds. We will delve into the causality behind their synthesis, the nuances of their characterization, and their pivotal role as building blocks in the development of advanced therapeutics and research tools. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of these versatile molecules.

The Benzyl Ether: A Chemist's Protecting Group of Choice

The benzyl (Bn) group is widely employed in carbohydrate chemistry due to its exceptional stability across a broad range of reaction conditions, including acidic and basic media, which is a critical feature during multi-step synthetic campaigns.[3] Unlike ester-based protecting groups, which are susceptible to hydrolysis[4], benzyl ethers provide steadfast protection.

The true strategic advantage of the benzyl group, however, lies in its facile and clean removal. The most common method for deprotection is catalytic hydrogenation (e.g., using palladium on carbon, Pd/C, with hydrogen gas), which cleaves the benzyl ether to yield the free hydroxyl group and toluene, a volatile and easily removable byproduct.[5] This orthogonality—stability when needed and clean removal under specific, mild conditions—is the primary reason for its prevalence.

Synthesis and Purification of Benzylated Mannose

The synthesis of benzylated mannose derivatives is typically achieved via the Williamson ether synthesis, where the hydroxyl groups of mannose are deprotonated by a strong base to form alkoxides, which then act as nucleophiles to displace a halide from a benzyl halide.

Experimental Protocol: Per-O-Benzylation of D-Mannose

This protocol describes a standard procedure for the exhaustive benzylation of D-mannose to yield a mixture of anomers of 2,3,4,6-tetra-O-benzyl-D-mannopyranose.

Rationale: Sodium hydride (NaH) is a powerful, non-nucleophilic base that irreversibly deprotonates all hydroxyl groups on the mannose ring. The resulting poly-alkoxide is a potent nucleophile. Benzyl bromide (BnBr) serves as the electrophilic source of the benzyl group. Dimethylformamide (DMF) is an ideal polar aprotic solvent that solubilizes the reactants and facilitates the SN2 reaction.

Step-by-Step Methodology:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add D-mannose (1.0 eq).

-

Solvation: Add anhydrous DMF under a nitrogen atmosphere. Cool the resulting suspension to 0°C in an ice bath.

-

Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 5.0 eq, to account for the 5 hydroxyl groups including the anomeric one) portion-wise to the stirred suspension. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and a positive nitrogen flow.

-

Stirring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour. The solution should become a thick, slightly colored slurry.

-

Benzylation: Cool the reaction mixture back to 0°C. Add benzyl bromide (5.0 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 10°C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting mannose spot has been completely consumed.

-

Quenching: Cool the mixture to 0°C and quench the reaction by the slow, dropwise addition of methanol to destroy any excess NaH.

-

Workup: Dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[6]

Purification Workflow

The crude product, a viscous oil, is a mixture of α and β anomers and residual benzyl alcohol/bromide. Purification is essential and is typically achieved via silica gel column chromatography. The increased hydrophobicity of the fully benzylated product allows for easy separation from any partially benzylated intermediates or the polar starting material.

Sources

- 1. Mannose: A Promising Player in Clinical and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mannose: Good player and assister in pharmacotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Benzyl Ethers [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-O-benzyl-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 2-O-benzyl-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose, a key carbohydrate intermediate in synthetic chemistry. We will delve into its fundamental properties, a detailed synthetic pathway with mechanistic insights, robust characterization methodologies, and its applications in the field of glycobiology and drug discovery.

Core Molecular Attributes

2-O-benzyl-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose is a protected derivative of D-mannose, a C-2 epimer of glucose. The strategic placement of a benzyl ether at the C-2 position and acetyl esters at the C-1, C-3, C-4, and C-6 positions renders it a versatile building block in oligosaccharide synthesis. The bulky benzyl group at the C-2 position can influence the stereochemical outcome of glycosylation reactions, often favoring the formation of β-mannosidic linkages, which are prevalent in many biologically important glycans.

A summary of its key quantitative data is presented in the table below:

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₂₆O₁₀ | [1][2] |

| Molecular Weight | 454.43 g/mol | Calculated |

| CAS Number | 80779-87-9 | [1][3] |

| Appearance | White to off-white solid | General knowledge |

The chemical structure of this mannoside derivative is depicted in the following diagram:

Caption: Chemical structure of 2-O-benzyl-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose.

Strategic Synthesis Pathway

The synthesis of 2-O-benzyl-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose is a multi-step process that requires careful control of protecting groups to achieve the desired regioselectivity. The following proposed pathway is based on established carbohydrate chemistry principles.[4]

Caption: Proposed synthetic workflow for the target molecule.

Step 1: Peracetylation of D-Mannose

The synthesis commences with the complete acetylation of all hydroxyl groups of D-mannose. This is a crucial step to protect these reactive sites and to facilitate subsequent manipulations.

-

Protocol:

-

Suspend D-mannose in a mixture of acetic anhydride and pyridine at 0 °C.

-

Stir the reaction mixture at room temperature until the starting material is fully consumed, as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by pouring the mixture into ice-water.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,2,3,4,6-penta-O-acetyl-β-D-mannopyranose.

-

-

Causality: Pyridine acts as both a solvent and a catalyst, activating the acetic anhydride and neutralizing the acetic acid byproduct. The peracetylation ensures that all hydroxyl groups are protected, preventing unwanted side reactions in the subsequent steps.

Step 2: Anomeric Bromination and Acetyl Migration

The anomeric acetate is selectively replaced with a bromide, a good leaving group, to activate this position for subsequent benzylation. This reaction often proceeds with the migration of an acetyl group from the C-2 position to the anomeric position, which is a known phenomenon in carbohydrate chemistry.

-

Protocol:

-

Dissolve the peracetylated mannose in a solution of hydrogen bromide in acetic acid.

-

Stir the reaction at room temperature, monitoring the progress by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer and concentrate to obtain the crude glycosyl bromide. This intermediate is often used immediately in the next step without further purification.

-

-

Causality: The acidic conditions facilitate the cleavage of the anomeric acetate and its replacement by bromide. The neighboring group participation of the C-2 acetate can influence the stereochemical outcome at the anomeric center.

Step 3: Regioselective Benzylation

This is the key step where the benzyl group is introduced at the C-2 position. The choice of reagents is critical to achieve the desired regioselectivity.

-

Protocol:

-

Dissolve the crude glycosyl bromide in an aprotic solvent such as dichloromethane or toluene.

-

Add a silver salt, such as silver oxide (Ag₂O) or silver triflate (AgOTf), followed by benzyl bromide (BnBr).

-

Stir the reaction mixture in the dark at room temperature until the starting material is consumed.

-

Filter the reaction mixture through a pad of celite to remove the silver salts.

-

Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford the target compound, 2-O-benzyl-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose.

-

-

Causality: The silver salt activates the anomeric bromide, facilitating its departure and the formation of an oxocarbenium ion intermediate. The benzyl bromide then acts as a nucleophile. The regioselectivity for the C-2 position is influenced by the reactivity of the different hydroxyl groups, with the C-2 hydroxyl often being more reactive in mannose derivatives under certain conditions.[4]

Comprehensive Characterization

The identity and purity of the synthesized 2-O-benzyl-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose must be confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will provide key information about the structure.

-

Anomeric Proton (H-1): A doublet in the downfield region (typically δ 5.8-6.2 ppm) with a small coupling constant (J₁,₂ ≈ 1-2 Hz) is characteristic of an α-anomer in the manno configuration.

-

Benzyl Group Protons: A multiplet in the aromatic region (δ 7.2-7.4 ppm) corresponding to the five protons of the phenyl ring, and two doublets (an AB quartet) around δ 4.5-4.8 ppm for the benzylic CH₂ group.

-

Acetyl Group Protons: Four distinct singlets in the region of δ 1.9-2.1 ppm, each integrating to three protons, corresponding to the four acetyl groups.

-

Pyranose Ring Protons (H-2 to H-6): A complex series of multiplets in the region of δ 3.8-5.5 ppm.

-

-

¹³C NMR: The carbon NMR spectrum will confirm the number and types of carbon atoms.

-

Anomeric Carbon (C-1): A signal around δ 90-95 ppm.

-

Carbonyl Carbons (C=O): Four signals in the downfield region (δ 169-171 ppm).

-

Aromatic Carbons: Signals between δ 127-138 ppm.

-

Benzylic Carbon (CH₂): A signal around δ 70-75 ppm.

-

Pyranose Ring Carbons (C-2 to C-6): Signals in the range of δ 62-80 ppm.

-

Acetyl Methyl Carbons: Four signals around δ 20-21 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Electrospray Ionization (ESI-MS): This technique will typically show the sodiated adduct [M+Na]⁺ at m/z 477.41 or the potassiated adduct [M+K]⁺ at m/z 493.38. The protonated molecular ion [M+H]⁺ at m/z 455.43 may also be observed.

-

High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the molecule, confirming its elemental composition. For C₂₁H₂₆O₁₀, the calculated exact mass is 454.1526.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

-

C=O stretching (ester): A strong absorption band around 1740-1750 cm⁻¹.

-

C-O stretching (ester and ether): Strong absorptions in the region of 1000-1300 cm⁻¹.

-

C-H stretching (aromatic and aliphatic): Absorptions around 2850-3100 cm⁻¹.

Applications in Research and Development

2-O-benzyl-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose is a valuable intermediate in the synthesis of complex oligosaccharides and glycoconjugates.[3] Its primary application lies in its use as a glycosyl donor or a precursor to one.

-

Synthesis of β-Mannosides: The presence of the non-participating benzyl group at the C-2 position is known to favor the formation of the thermodynamically less stable β-mannosidic linkage during glycosylation reactions. This is of significant importance as β-mannosidic linkages are found in various biologically active natural products and glycoproteins.

-

Drug Discovery: By serving as a key building block for the synthesis of complex carbohydrates, this compound plays a role in the development of carbohydrate-based therapeutics, including vaccines, anti-inflammatory agents, and anti-cancer drugs.

Conclusion

This technical guide has provided a detailed overview of 2-O-benzyl-1,3,4,6-tetra-O-acetyl-α-D-mannopyranose, from its fundamental properties and a rational synthetic approach to its comprehensive characterization and applications. The strategic placement of protecting groups makes it an indispensable tool for chemists working in the field of glycobiology and medicinal chemistry. A thorough understanding of its synthesis and reactivity is paramount for its effective utilization in the construction of complex glycans with important biological functions.

References

-

PubChem. 2,3,4,6-Tetra-O-acetyl-D-mannopyranose. [Link]

-

MDPI. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. [Link]

-

PubMed. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG. [Link]

- Google Patents. Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose.

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

-

WebQC. Molar Mass, Molecular Weight and Elemental Composition Calculator. [Link]

Sources

- 1. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetylated Methyl Glycosides: Advantages & Limitations - Glycopedia [glycopedia.eu]

- 3. Regioselective Benzylation of 2-Deoxy-2-Aminosugars Using Crown Ethers: Application to a Shortened Synthesis of Hyaluronic Acid Oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

A Scientist's Guide to Solubility: Navigating the Complex Dielectric Landscape of Protected Mannose Donors

Foreword: Beyond Dissolution—Solubility as a Strategic Tool in Glycosylation

In the precise and demanding field of synthetic carbohydrate chemistry, the success of a glycosylation reaction is a symphony of meticulously controlled variables. Among these, the solubility of the glycosyl donor stands out not merely as a prerequisite for reaction but as a critical determinant of reactivity, stereochemical outcome, and overall efficiency. For researchers in glycobiology and professionals in drug development, a deep, mechanistic understanding of what governs the solubility of protected mannose donors is indispensable. This guide moves beyond simple empirical observations to provide a foundational understanding of the interplay between protecting groups, anomeric activators, and solvent choice, empowering the synthetic chemist to approach reaction design with enhanced predictability and control.

The Molecular Architect's Blueprint: How Protecting Groups Define Solubility

A native mannose molecule is highly polar, soluble in water but virtually insoluble in the organic solvents essential for synthesis. The introduction of protecting groups is the first and most consequential step in modulating its physical properties. These groups mask the hydrophilic hydroxyls, fundamentally altering the molecule's size, polarity, and capacity for intermolecular interactions.

The Lipophilic Cloak: Benzyl and Silyl Ethers

Benzyl (Bn) and bulky silyl ethers (e.g., tert-butyldimethylsilyl (TBS), triisopropylsilyl (TIPS)) are workhorses in carbohydrate synthesis, prized for their stability and influence on reactivity. Their primary effect on solubility is a dramatic increase in lipophilicity.

-

Expertise & Experience: A per-O-benzylated mannose donor presents a large, nonpolar, hydrocarbon-like surface. The multiple aromatic rings engage in strong van der Waals and π-stacking interactions, favoring dissolution in nonpolar aromatic solvents like toluene or moderately polar solvents like dichloromethane (DCM).[1][2] Conversely, these "greasy" molecules are often poorly soluble in polar, coordinating solvents like acetonitrile. Silyl ethers, with their bulky alkyl appendages, similarly shield the polar sugar core, promoting solubility in nonpolar media like hexanes and toluene and increasing donor reactivity by destabilizing the ground state.[3][4][5] This class of "superarmed" donors showcases how protecting groups directly tune chemical properties beyond simple solubility.[4]

The Polarizing Influence: Acyl Protecting Groups

Acyl groups, such as acetates (Ac) and benzoates (Bz), introduce polar ester carbonyls. This fundamentally changes the solubility profile compared to ether-protected donors.

-

Causality: The ester functionalities can act as hydrogen bond acceptors and participate in dipole-dipole interactions. This increased polarity generally leads to good solubility in moderately polar aprotic solvents like DCM, chloroform, and ethyl acetate. However, the ordered crystal packing of acetylated sugars can sometimes lead to poor solubility, a challenge that must be overcome during reaction setup. Their solubility in highly nonpolar solvents like hexanes is typically much lower than their benzylated counterparts. The solubilizing effect of these groups has been studied in the context of amino acid derivatives, where favorable interactions with the polypeptide backbone are key.[6][7]

The Anomeric Gatekeeper: The Leaving Group's Role

The activating group at the anomeric carbon is a key modulator of both reactivity and solubility.

-

Trichloroacetimidates: These donors are exceptionally useful and are typically prepared and reacted in solvents like DCM or diethyl ether, where they exhibit good solubility.[8][9]

-

Thioglycosides: The nature of the sulfur-linked aglycone allows for fine-tuning. An S-ethyl group is less lipophilic than an S-phenyl group, providing a handle to modify solubility. Thioglycosides are compatible with a wide range of solvents, a key advantage in complex synthetic sequences.[10]

-

Acyloxy Groups: Anomeric esters, such as acetates or benzoates, can also serve as leaving groups. Their solubility is consistent with acyl-protected donors, favoring moderately polar solvents.[11]

The Reaction Medium: Choosing a Solvent for Stereocontrol and Success

The solvent does more than just dissolve the reactants; it actively participates in the reaction mechanism, often dictating the stereochemical outcome.[1][2][10] The principle of "like dissolves like" is a starting point, but a deeper understanding of solvent effects is crucial.

-

Ethereal Solvents (Diethyl Ether, THF, Dioxane): These are weakly polar and coordinating. They are known to favor the formation of α-glycosides.[1][12][13]

-

Nitrile Solvents (Acetonitrile, Propionitrile): These highly polar, coordinating solvents can interact with the oxacarbenium ion intermediate to form glycosyl nitrilium species, which strongly favors the formation of β-glycosides.[1][2][12]

-

Non-Coordinating Solvents (DCM, Toluene, Hexanes): These solvents are the standard for many glycosylations. Their choice is often a balance between ensuring solubility of a nonpolar donor and minimizing interference with the reactive intermediates.[2]

Table 1: A Practical Guide to Mannose Donor Solubility

| Donor Type | Dominant Protecting Group | Anomeric Group | High Solubility (>50 mg/mL) | Moderate Solubility (10-50 mg/mL) | Low/Insoluble (<10 mg/mL) |

| "Greasy" Donor | Per-O-benzyl | Trichloroacetimidate | Toluene, Dichloromethane (DCM) | Diethyl Ether, THF | Acetonitrile, Methanol, Water |

| Polar Donor | Per-O-acetyl | Thiophenyl | Dichloromethane, Chloroform | Ethyl Acetate, Acetonitrile | Toluene, Hexanes |

| Bulky Silyl Donor | Per-O-TIPS | Glycosyl Fluoride | Hexanes, Toluene, DCM | THF, Diethyl Ether | Acetonitrile, Methanol |

| Unprotected Core | None (Free -OH) | Hydroxyl | Water, DMSO[14][15] | Methanol | Dichloromethane, Toluene, Hexanes |

Disclaimer: This table provides generalized trends. Actual solubility is compound-specific and should be determined experimentally.

Protocol for Solubility Assessment: A Self-Validating Experimental System

Trustworthy data is built on rigorous, reproducible methodology. The following protocol provides a reliable system for quantitatively determining the solubility of a protected mannose donor. This process ensures that a true equilibrium saturation point is reached and measured accurately.

Visual Workflow for Solubility Determination

The following diagram outlines the logical flow of the experimental protocol, ensuring each critical step is accounted for.

Caption: A step-by-step workflow for the quantitative determination of donor solubility.

Step-by-Step Experimental Methodology

-

Preparation: To a 4 mL glass vial containing a magnetic stir bar, add an excess of the crystalline mannose donor (e.g., ~150 mg, enough to ensure solid will remain).

-

Solvent Addition: Using a calibrated pipette, add a precise volume (e.g., 2.00 mL) of the desired anhydrous organic solvent.

-

Equilibration (Trustworthiness Pillar): Seal the vial tightly and stir the suspension at a constant, recorded temperature (e.g., 25.0 °C) for at least 4 hours. A longer period (e.g., 12-24h) is preferable to guarantee equilibrium. Visually confirm that undissolved solid remains; this is essential for ensuring the solution is saturated.

-

Phase Separation: Stop stirring and allow the solid to settle. To ensure complete removal of all particulate matter, centrifuge the sealed vial at a high speed (e.g., 10,000 x g) for 15 minutes.

-